5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit adamts , a group of enzymes involved in the breakdown of cartilage.
Mode of Action
Related compounds are known to inhibit adamts enzymes . These enzymes play a crucial role in the degradation of cartilage, and their inhibition can help in the treatment of diseases involving cartilage degradation.
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways involving the degradation of cartilage and disruption of cartilage homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to form the hydrobromide salt . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-3-yl)imidazolidine-2,4-dione: A closely related compound without the hydrobromide salt.
5-[3-[Piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione: Another derivative with similar structural features.
Uniqueness
5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-piperidin-3-ylimidazolidine-2,4-dione;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.BrH/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5;/h5-6,9H,1-4H2,(H2,10,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRCFAVEIPJUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2C(=O)NC(=O)N2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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